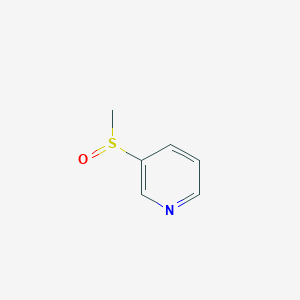
3-(Methylsulfinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfinyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylsulfinyl group attached to the third carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridine typically involves the oxidation of 3-methylthiopyridine. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts can also be employed to facilitate the oxidation reaction, thereby improving the overall yield and reducing the production costs.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 3-Methylsulfonylpyridine.
Reduction: 3-Methylthiopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-(Methylsulfinyl)pyridine has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, quaternized pyridine derivatives have shown promising antibacterial and antifungal activities. A study highlighted that these compounds were effective against various bacterial strains and fungi, suggesting their potential use in treating infections .
Antimalarial Properties
A recent study identified a new imidazopyridine chemotype that includes this compound as a core structure. This compound demonstrated potent antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 29 nM. Its favorable pharmacokinetic properties, including high oral bioavailability and low intrinsic clearance, position it as a candidate for further development as an antimalarial agent .
Cancer Research
The compound's role in cancer treatment has also been explored. It has been shown to inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structural modifications of this compound have led to the synthesis of compounds that selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects associated with traditional chemotherapeutics .
Agricultural Applications
In agriculture, this compound derivatives are being studied for their potential as agrochemicals.
Pesticide Development
The compound has been evaluated for its efficacy as an insecticide and fungicide. Studies have shown that certain derivatives possess significant activity against agricultural pests and pathogens, making them suitable candidates for developing environmentally friendly pest control agents .
Plant Growth Regulation
Research suggests that this compound can influence plant growth and development by modulating hormonal pathways. This property may lead to its application in formulating growth regulators that enhance crop yield and resilience against environmental stressors .
Material Science
The unique properties of this compound extend to material science, where it is utilized in synthesizing advanced materials.
Polymer Synthesis
The compound serves as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers are being explored for applications in coatings, adhesives, and composites.
Nanotechnology
In nanotechnology, this compound is being investigated for its role in creating nanomaterials with specific functionalities. Its ability to form stable complexes with metal ions is particularly useful in developing catalysts and sensors with enhanced performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)pyridine involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling.
Comparison with Similar Compounds
3-Methylpyridine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
3-Methylthiopyridine: Contains a thiol group instead of a sulfinyl group, leading to different reactivity and applications.
3-Methylsulfonylpyridine: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.
Uniqueness: 3-(Methylsulfinyl)pyridine is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
141986-55-2 |
|---|---|
Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19088 |
Synonyms |
Pyridine, 3-(methylsulfinyl)-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















